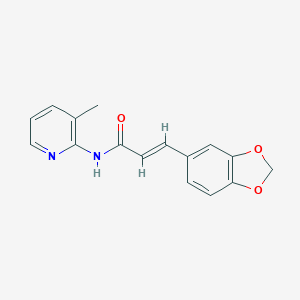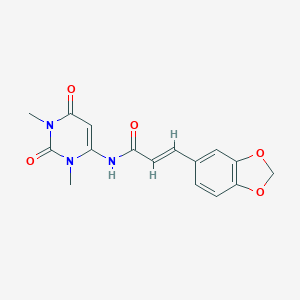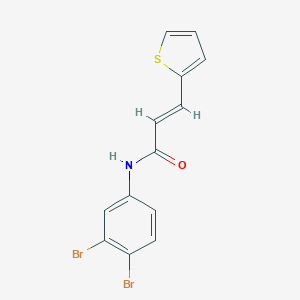![molecular formula C24H19ClN4O4 B455991 N-(1-benzyl-1H-pyrazol-3-yl)-4-[(4-chloro-2-nitrophenoxy)methyl]benzamide](/img/structure/B455991.png)
N-(1-benzyl-1H-pyrazol-3-yl)-4-[(4-chloro-2-nitrophenoxy)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzyl-1H-pyrazol-3-yl)-4-[(4-chloro-2-nitrophenoxy)methyl]benzamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzyl-substituted pyrazole ring, a chlorinated nitrophenoxy group, and a benzamide moiety, making it a complex molecule with diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)-4-[(4-chloro-2-nitrophenoxy)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.
Benzylation: The pyrazole ring is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Nitration and chlorination: The phenoxy group is nitrated and chlorinated to introduce the nitro and chloro substituents.
Coupling reaction: The benzylated pyrazole and the chlorinated nitrophenoxy compound are coupled using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-1H-pyrazol-3-yl)-4-[(4-chloro-2-nitrophenoxy)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized at the benzyl group to form a benzaldehyde derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Ammonia (NH3), thiols (R-SH)
Major Products Formed
Amino derivative: Formed by reduction of the nitro group
Benzaldehyde derivative: Formed by oxidation of the benzyl group
Substituted derivatives: Formed by nucleophilic substitution of the chloro group
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-4-[(4-chloro-2-nitrophenoxy)methyl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and chloro groups suggests potential interactions with nucleophilic sites in proteins or DNA, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzyl-1H-pyrazol-3-yl)-4-[(4-chloro-2-nitrophenoxy)methyl]benzamide: can be compared to other benzyl-substituted pyrazoles and nitrophenoxy benzamides.
N-(1-phenyl-1H-pyrazol-3-yl)-4-({4-chloro-2-nitrophenoxy}methyl)benzamide: Similar structure but with a phenyl group instead of a benzyl group.
N-(1-benzyl-1H-pyrazol-3-yl)-4-({4-bromo-2-nitrophenoxy}methyl)benzamide: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both a benzyl-substituted pyrazole and a chlorinated nitrophenoxy group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C24H19ClN4O4 |
|---|---|
Molecular Weight |
462.9g/mol |
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-4-[(4-chloro-2-nitrophenoxy)methyl]benzamide |
InChI |
InChI=1S/C24H19ClN4O4/c25-20-10-11-22(21(14-20)29(31)32)33-16-18-6-8-19(9-7-18)24(30)26-23-12-13-28(27-23)15-17-4-2-1-3-5-17/h1-14H,15-16H2,(H,26,27,30) |
InChI Key |
IKTHXJPNVVRFSO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=CC=C(C=C3)COC4=C(C=C(C=C4)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=CC=C(C=C3)COC4=C(C=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-BENZYL-1-[(CYCLOHEX-3-EN-1-YL)METHYL]-3-(1,1,1,3,3,3-HEXAFLUORO-2-METHYLPROPAN-2-YL)UREA](/img/structure/B455915.png)
![4-{2-[2-(3,4-Dimethylphenoxy)propanoyl]hydrazino}-4-oxo-2-butenoic acid](/img/structure/B455916.png)
![3-METHYL-7-(1-METHYL-4-NITRO-1H-PYRAZOLE-3-AMIDO)-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID](/img/structure/B455917.png)
![4-Benzyl-1-[5-({4-nitrophenoxy}methyl)-2-furoyl]piperidine](/img/structure/B455918.png)
![1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]-1-ETHANONE](/img/structure/B455919.png)
![4-[2-(4-Isopropylbenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B455922.png)
![4-[(3-{[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}benzyl)oxy]benzonitrile](/img/structure/B455925.png)
![2-[4-(difluoromethoxy)-3-methoxybenzoyl]-N-(3-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B455926.png)
![3-[(2,4-dichlorophenoxy)methyl]-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B455927.png)
![(2E)-3-{3-[(2-bromo-4-chlorophenoxy)methyl]-4-methoxyphenyl}-N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B455930.png)
![[4-(difluoromethoxy)phenyl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B455931.png)
